Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate
Description
Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with an azaspiro[3.3]heptane core. The ethynyl substituent at position 1 introduces rigidity and reactivity, particularly in click chemistry applications (e.g., alkyne-azide cycloaddition). The tert-butyl carbamate group at position 2 enhances solubility and serves as a protective group for further functionalization.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 3-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-10-13(7-6-8-13)9-14(10)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |
InChI Key |
HHXVKVSLONNKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C#C)CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions. For example, the use of lithium aluminum hydride as a reducing agent can facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of spirocyclic structures with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The azaspiro[3.3]heptane scaffold is versatile, with substituent variations significantly altering physical, chemical, and biological properties. Below is a comparative analysis with key analogues:
Structural and Functional Group Variations
Physical and Spectral Properties
- Melting Points: Compounds with bulky substituents (e.g., tert-butylsulfinyl) exhibit higher melting points (129–131°C) due to crystalline packing .
- Optical Activity :
Biological Activity
Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic organic compound belonging to the class of azaspiro compounds. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a spirocyclic structure, which is significant for its interaction with biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 241.28 g/mol |
| Boiling Point | Not available |
| Solubility | Organic solvents |
| CAS Number | 1211526-53-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors due to its spirocyclic structure. This interaction can modulate various biochemical pathways, influencing cellular responses.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors, influencing signal transduction pathways.
Pharmacological Applications
Research indicates that this compound exhibits various pharmacological properties:
- Antioxidant Activity: Preliminary studies suggest that the compound has potential antioxidant properties, which may protect cells from oxidative stress.
- Anticancer Potential: Some studies have indicated that similar azaspiro compounds can induce apoptosis in cancer cell lines, suggesting potential anticancer applications.
- Neuroprotective Effects: Compounds with similar structures have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of related compounds in vitro using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated that these compounds significantly reduced DPPH radical levels, demonstrating their potential as effective antioxidants .
Study 2: Anticancer Effects
In a recent investigation, azaspiro compounds were tested against various cancer cell lines. The results showed that these compounds induced apoptosis through the activation of caspase pathways, suggesting a mechanism for their anticancer effects .
Study 3: Neuroprotective Properties
Another study focused on the neuroprotective effects of azaspiro compounds in models of oxidative stress. The findings revealed that these compounds could significantly reduce neuronal cell death induced by oxidative agents .
Q & A
Q. What synthetic strategies are effective for preparing tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate?
The synthesis typically involves functionalization of preformed spirocyclic intermediates. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (a common precursor) can undergo alkyne introduction via nucleophilic substitution or Sonogashira coupling. Key steps include protecting group management (e.g., tert-butyl carbamate) and reaction optimization in anhydrous THF or dioxane with catalysts like LiAlH4 or Pd(PPh₃)₄ . Monitoring via TLC and NMR ensures intermediate purity (>98% by GC) .
Q. How is the stereochemical integrity of the spirocyclic core maintained during synthesis?
Stereocontrol is achieved through rigid spirocyclic frameworks that limit conformational flexibility. Chiral auxiliaries (e.g., tert-butylsulfinyl groups) or asymmetric catalysis (e.g., using chiral ligands in Pd-mediated couplings) can enforce stereoselectivity. Post-synthesis, and NMR (e.g., δ 1.42 ppm for tert-butyl protons) and X-ray crystallography (using SHELX programs ) confirm configuration .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : , , and 2D experiments (e.g., COSY, HSQC) resolve spirocyclic and ethynyl signals (e.g., ethynyl protons at ~2.5 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₈NO₂: 212.29) .
- X-ray crystallography : SHELXL refines bond angles and torsional strain in the spiro system .
Advanced Research Questions
Q. How do steric and electronic effects of the ethynyl group influence reactivity in cross-coupling reactions?
The ethynyl group acts as a π-rich site for Cu- or Pd-catalyzed couplings (e.g., click chemistry or Sonogashira). Steric hindrance from the spirocyclic core can slow reactivity, requiring optimized conditions (e.g., elevated temperatures in DMF). Computational studies (DFT) predict activation barriers for regioselective bond formation .
Q. What strategies resolve contradictions in reported reaction yields for spirocyclic derivatives?
Yield discrepancies often arise from solvent purity, trace moisture, or catalyst deactivation. Systematic studies using DOE (Design of Experiments) identify critical factors (e.g., THF dryness, NaBH₄ stoichiometry). For example, LiAlH4 reductions in THF at -40°C improve selectivity for hydroxyl intermediates .
Q. How can computational modeling guide the design of derivatives for biological targets (e.g., WDR5-MYC inhibitors)?
Docking simulations (e.g., AutoDock Vina) map interactions between the spirocyclic scaffold and protein pockets. Modifications like introducing sulfonamide or fluorophenyl groups (see ) enhance binding affinity. MD simulations assess conformational stability in aqueous vs. lipid environments .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?
Scalability requires transitioning from batch to flow chemistry for exothermic steps (e.g., LiAlH4 reductions). Chiral HPLC (e.g., Chiralpak AD-H) monitors enantiopurity, while recrystallization in hexane/EtOAc mixtures removes diastereomers. highlights gram-scale routes with >90% ee .
Q. How does the spirocyclic core affect pharmacokinetic properties compared to non-rigid analogs?
The rigid structure improves metabolic stability by reducing cytochrome P450 oxidation. LogP measurements (e.g., 2.1 via shake-flask method) indicate moderate lipophilicity, while sp³ carbon fraction (0.91) aligns with "Escape from Flatland" principles for CNS permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
